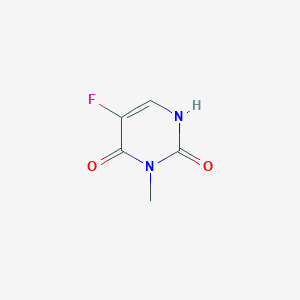

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Vue d'ensemble

Description

5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione typically involves the fluorination of a suitable pyrimidine precursor. One common method is the direct fluorination of 3-methyluracil using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound’s purity and suitability for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at the 3-position can be oxidized to form a carboxyl group.

Reduction: The carbonyl groups at positions 2 and 4 can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of 5-substituted pyrimidine derivatives.

Oxidation: Formation of 3-carboxy-5-fluoropyrimidine-2,4-dione.

Reduction: Formation of 5-fluoro-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

Applications De Recherche Scientifique

Medicinal Applications

1. Anticancer Activity

5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione is structurally related to fluorouracil, a well-known chemotherapeutic agent. Its derivatives have been investigated for their ability to inhibit tumor growth by targeting key enzymes involved in cancer cell proliferation. The compound has shown promise as a matrix metalloproteinase (MMP) inhibitor, which plays a crucial role in tumor invasion and metastasis .

2. Antiviral Properties

Recent studies have highlighted the potential of this compound in developing antiviral agents, particularly against resistant strains of viruses such as HIV and cowpox virus. For instance, derivatives of pyrimidine-2,4-dione have been synthesized and tested for their inhibitory effects on viral enzymes, demonstrating significant activity against HIV integrase and other viral targets . This suggests that this compound could be a scaffold for designing new antiviral drugs.

3. Antibacterial Applications

The compound has also been explored for its antibacterial properties, particularly targeting flavin-dependent thymidylate synthase (FDTS), an enzyme found in certain prokaryotic pathogens but absent in humans. This specificity makes it an attractive candidate for developing new antibacterial therapies against multi-resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Various substituents on the pyrimidine ring have been evaluated to enhance biological activity while reducing toxicity. For example:

- Substituent Variations : Modifications at the N1 or N3 positions have shown to significantly alter the inhibitory potency against specific targets such as FDTS and MMPs.

- Synthesis Techniques : Advanced synthetic methods like organopalladium cross-coupling have been employed to create diverse libraries of derivatives for screening against biological targets .

Case Studies

Case Study 1: Matrix Metalloproteinase Inhibition

In a study focused on MMP inhibition, several derivatives of this compound were synthesized and tested for their ability to inhibit MMPs involved in tissue remodeling during cancer progression. The most potent compound exhibited IC50 values in the low micromolar range against MMPs implicated in various inflammatory diseases .

Case Study 2: Antiviral Screening

A series of analogs derived from this compound were screened against Mycobacterium tuberculosis ThyX enzyme. The results indicated that certain modifications led to compounds with over 80% inhibition at concentrations below cytotoxic levels, showcasing their potential as novel antibacterial agents .

Mécanisme D'action

The mechanism of action of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione involves its incorporation into DNA and RNA, leading to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition results in the disruption of DNA replication and repair, ultimately leading to cell death. The compound’s fluorine atom enhances its binding affinity to the enzyme, making it a potent inhibitor.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure but lacks the methyl group at the 3-position.

5-Fluorodeoxyuridine: Another fluorinated pyrimidine used in cancer treatment.

5-Fluorocytosine: An antifungal agent with a fluorine atom at the 5-position of the pyrimidine ring.

Uniqueness

5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and biological activities. The methyl group at the 3-position enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to other fluorinated pyrimidines.

Activité Biologique

5-Fluoro-3-methyl-1H-pyrimidine-2,4-dione (often referred to as a pyrimidine derivative) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with key biological targets, particularly enzymes involved in DNA repair. It is known to inhibit Poly (ADP-ribose) polymerases-1 (PARP-1) , which plays a crucial role in the DNA damage response. By inhibiting PARP-1, the compound compromises the cancer cell's ability to repair damaged DNA, leading to genomic instability and cell death .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. For instance:

- A study reported that derivatives of this compound exhibited potent inhibition against L1210 mouse leukemia cells with IC values in the nanomolar range. The growth inhibition was linked to the compound's ability to interfere with nucleotide metabolism and DNA synthesis pathways .

- Another investigation into similar pyrimidine derivatives found that they significantly reduced the expression of inflammatory markers such as COX-2 and iNOS, suggesting potential anti-inflammatory properties alongside their anticancer effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Theoretical studies indicate that it has good solubility and permeability, which are critical for effective therapeutic use.

Case Study 1: Inhibition of Cancer Cell Proliferation

A research study investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability across multiple types of cancer cells, including breast and colon cancer lines. The mechanism was attributed to the induction of apoptosis via DNA damage accumulation due to PARP inhibition.

Case Study 2: Anti-inflammatory Effects

In a separate study focused on anti-inflammatory activity, researchers evaluated the compound's impact on macrophage-derived inflammatory mediators. The results indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, further supporting its potential use in inflammatory diseases .

Research Findings Summary Table

Propriétés

IUPAC Name |

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXNFCXYRIAWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40317467 | |

| Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4840-69-1 | |

| Record name | NSC316061 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What insights do the fluorescence properties of 3-Methyl-5-fluorouracil provide about its behavior in aqueous solutions?

A: Research indicates that 3-Methyl-5-fluorouracil exhibits fluorescence, particularly its rarer tautomeric forms. [] This fluorescence arises from the excitation of uracil homoassociates in the solution. The excitation energy triggers an intramolecular proton transfer (IPT), leading to the formation of a pair of rare 3-Methyl-5-fluorouracil tautomers. Subsequently, one of these tautomers undergoes radiative deactivation, resulting in the observed fluorescence. This phenomenon sheds light on the dynamic equilibrium between different tautomeric forms of 3-Methyl-5-fluorouracil in aqueous environments. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.